

HPLC Method for the Analysis of Orforglipron Hemicalcium Hydrate

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Compound of Interest		
Compound Name:	Orforglipron hemicalcium hydrate	
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Application Note and Protocol

This document provides a detailed methodology for the analysis of **Orforglipron hemicalcium hydrate** using High-Performance Liquid Chromatography (HPLC). The protocol is intended for researchers, scientists, and drug development professionals for the purpose of purity assessment and impurity profiling.

Introduction

Orforglipron is an orally administered, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist in development for the treatment of type 2 diabetes and obesity.[1][2][3] As a small molecule drug, robust and reliable analytical methods are essential for its characterization and quality control.[2] This application note describes a stability-indicating LC-MS method that can be adapted for the analysis of Orforglipron and its process-related impurities or degradation products.

The described method utilizes a reversed-phase C18 column with a gradient elution of water and acetonitrile containing formic acid, and UV detection. This method has been shown to provide excellent peak shape and resolution for Orforglipron from its impurities.[1][2]

Experimental Protocols Materials and Reagents

• Orforglipron hemicalcium hydrate reference standard



- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- Hydrochloric acid (1N)
- Sodium hydroxide (1N)
- Hydrogen peroxide (3%)
- DMSO (optional, for initial stock solution preparation)[4]

Instrumentation and Chromatographic Conditions

The following instrumentation and conditions are based on a developed impurity method and can be adapted for routine analysis.[1][2]

Parameter	Specification	
LC System	ACQUITY Premier H-Class with ACQUITY PDA and QDa Detectors or equivalent	
Column	ACQUITY Premier BEH C18, 2.1 x 100 mm, 1.7 μm	
Mobile Phase A	0.1% Formic acid in water	
Mobile Phase B	Acetonitrile	
Flow Rate	0.5 mL/min (This is a typical flow rate for this column dimension and can be optimized)	
Column Temperature	30 °C	
Injection Volume	1-5 μL (To be optimized based on concentration)	
UV Detection	254 nm	
Mass Detection (Optional)	MS Full Scan (ESI+)	



Standard Solution Preparation

- Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of Orforglipron
 hemicalcium hydrate reference standard and dissolve it in a 60:40 (v/v) mixture of
 acetonitrile and water to obtain a final concentration of 1 mg/mL.[1] Sonication may be used
 to aid dissolution.
- Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution with the 60:40 acetonitrile/water mixture to achieve the desired working concentration.

Sample Preparation

- Accurately weigh the sample containing Orforglipron hemicalcium hydrate.
- Dissolve the sample in the 60:40 (v/v) acetonitrile/water mixture to obtain a final concentration within the linear range of the method (e.g., 0.1 mg/mL).
- Filter the solution through a 0.22 μm syringe filter before injection.

Forced Degradation Study Sample Preparation (for impurity profiling)[1]

- Prepare a 1 mg/mL solution of Orforglipron in 60:40 (v/v) acetonitrile and water.
- Acid Degradation: To 0.9 mL of the solution, add 0.1 mL of 1N HCl. Heat at 70 °C for 2 hours.
- Base Degradation: To 0.9 mL of the solution, add 0.1 mL of 1N NaOH. Heat at 70 °C for 2 hours.
- Oxidative Degradation: To 0.9 mL of the solution, add 0.1 mL of 3% H2O2. Heat at 70 °C for 1 hour.
- After heating, combine the acid and base degraded samples to quench the reaction.
- Aliquot the final solutions into LC vials for analysis.

Data Presentation



The following table summarizes the peak suitability data for Orforglipron and its two closest eluting impurities from a forced degradation study, demonstrating the method's resolving power.[1][2]

Analyte	Retention Time (min)	USP Tailing	Resolution (from previous peak)
Impurity 1	6.192	-	-
Orforglipron	~6.2	1.1	2.5
Impurity 2	6.461	-	3.6

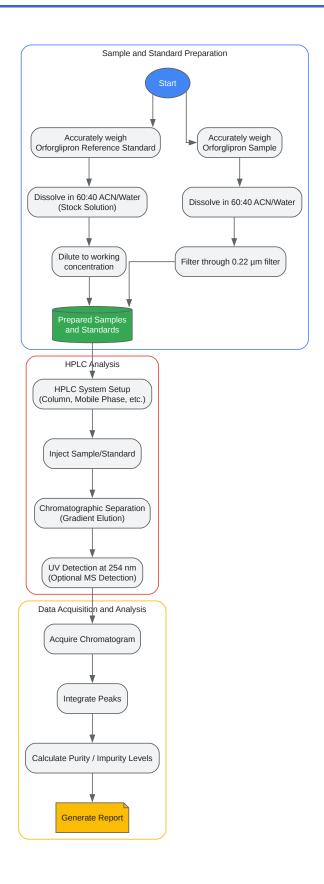
According to USP <621> guidelines, a peak resolution of not less than 2.0 and a tailing factor between 0.8 and 1.8 are generally considered acceptable.[2]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **Orforglipron** hemicalcium hydrate.





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